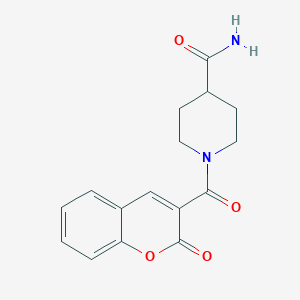

1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” is a chemical compound that has been mentioned in the context of various studies . It is related to a class of compounds known as coumarins, which are known for their diverse biological and physicochemical properties .

Synthesis Analysis

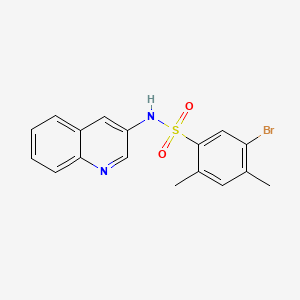

The synthesis of similar compounds has been described in several studies. For instance, a study reported the synthesis of novel sulfonamide hybrids including coumarin and isoxazole group starting from coumarin-3-carboxylic acid . Another study reported the synthesis of new 3-substituted coumarin derivatives . The exact synthesis process for “1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” might vary depending on the specific requirements of the study.Molecular Structure Analysis

The molecular structure of “1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” can be analyzed using various techniques such as FT-IR, 13 C-NMR, 1 H-NMR, CHN and melting point techniques . These techniques can provide detailed information about the compound’s structure and its functional groups.Chemical Reactions Analysis

The chemical reactions involving “1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” can be complex and may depend on the specific conditions of the reaction. For instance, a study reported the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” can be analyzed using various techniques. For instance, its melting point can be determined . More detailed information about its physical and chemical properties can be found in specific databases .Applications De Recherche Scientifique

Potential Pancreatic Lipase Inhibitors

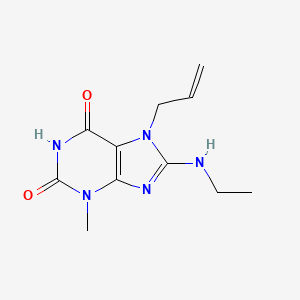

A series of coumarin-3-carboxamide analogues, which include “1-(2-oxo-2H-chromene-3-carboxamide)piperidine-4-carboxamide”, has been designed, synthesized, and assessed for their ability to inhibit pancreatic lipase (PL). This enzyme plays a crucial role in the digestion of dietary fats. Inhibition of PL is a promising strategy for the treatment of obesity .

Anti-oxidant Activity

Coumarin-3-carboxamide analogues have also been synthesized and evaluated for their antioxidant potential. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Drug Discovery

Material Science

Mécanisme D'action

Target of Action

The primary target of 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is pancreatic lipase (PL) . Pancreatic lipase plays a crucial role in the digestion of dietary fats by breaking down triglycerides into monoglycerides and free fatty acids. Inhibition of pancreatic lipase is a common strategy in the treatment of obesity .

Mode of Action

The compound interacts with its target, pancreatic lipase, in a competitive manner . This means that it competes with the natural substrates of the enzyme for the active site, thereby reducing the enzyme’s activity. The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .

Biochemical Pathways

The inhibition of pancreatic lipase by 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide affects the lipid metabolism pathway. Specifically, it prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides, leading to a decrease in the absorption of dietary fats .

Result of Action

The result of the compound’s action is a significant inhibition of pancreatic lipase, which leads to a reduction in the digestion and absorption of dietary fats . This could potentially result in a decrease in caloric intake and weight loss, making the compound a potential candidate for the treatment of obesity .

Orientations Futures

The future directions for research on “1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” can depend on its specific biological activities and potential applications. For instance, if it shows promising antibacterial or antitumor activity, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action in more detail .

Propriétés

IUPAC Name |

1-(2-oxochromene-3-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c17-14(19)10-5-7-18(8-6-10)15(20)12-9-11-3-1-2-4-13(11)22-16(12)21/h1-4,9-10H,5-8H2,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKAZKGPFWNRDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-chloro-4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6417238.png)

![3-[(3-chlorophenyl)methyl]-8-cyclopentyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417245.png)

![7-(2-ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417266.png)

![6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6417269.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide](/img/structure/B6417274.png)

![1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417284.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6417292.png)

![2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide](/img/structure/B6417321.png)

![2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B6417340.png)